molecular formula C14H14N2O2S B2544341 N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylbenzamide CAS No. 303126-91-2

N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylbenzamide

Cat. No. B2544341
M. Wt: 274.34
InChI Key: OTEXMVRSMNKYFS-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylbenzamide is a type of thiazole . Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The structure of this compound includes a thiazole ring which is substituted at nitrogen by a 2-methylpropanoyl group and at carbon by a 5-acetyl-4-methyl-2-thiazolyl group .


Molecular Structure Analysis

The molecular formula of N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylbenzamide is C10H14N2O2S . The InChI string representation of its structure is InChI=1S/C10H14N2O2S/c1-5(2)9(14)12-10-11-6(3)8(15-10)7(4)13/h5H,1-4H3,(H,11,12,14) .

Scientific Research Applications

Anticancer Potential

Thiazolides, including compounds structurally related to N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylbenzamide, have been studied for their anticancer properties, particularly in inducing apoptosis in colorectal tumor cells. These compounds are shown to interact with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), which is frequently overexpressed in various tumors, including colon carcinomas. The interaction between thiazolides and GSTP1 is critical for inducing cell death in colon cancer cells, highlighting their potential as antitumor agents. The study suggests that modifications in the substituents of the benzene ring of thiazolides do not significantly affect apoptosis induction, whereas alterations in the thiazole ring can significantly impact their anticancer activity. This indicates the importance of the thiazole ring in the compound's mechanism of action against cancer cells (Brockmann et al., 2014).

Antimicrobial Activity

Another area of application for thiazole derivatives is in the development of antimicrobial agents. Derivatives of thiazoles have been synthesized and evaluated for their antimicrobial efficacy against a range of bacterial and fungal pathogens. These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as therapeutic agents for treating microbial infections. The antimicrobial screening of thiazole derivatives incorporating the thiazole ring demonstrates their broad-spectrum activity and provides a foundation for further development of these compounds as antimicrobial agents (Desai et al., 2013).

Catalysis and Synthetic Chemistry

Thiazole derivatives also play a role in catalysis and synthetic chemistry, particularly in reactions involving CO2 fixation onto amines. Thiazolium carbene-based catalysts derived from vitamin B1 have been described for their efficacy in the N-formylation and N-methylation of amines using CO2 as the carbon source. This demonstrates the utility of thiazole-based compounds in facilitating sustainable chemical synthesis processes, highlighting their potential in green chemistry applications (Das et al., 2016).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-8-6-4-5-7-11(8)13(18)16-14-15-9(2)12(19-14)10(3)17/h4-7H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEXMVRSMNKYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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